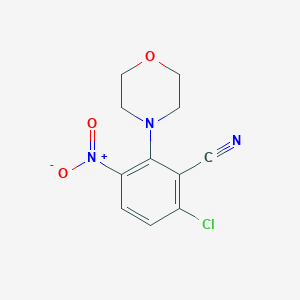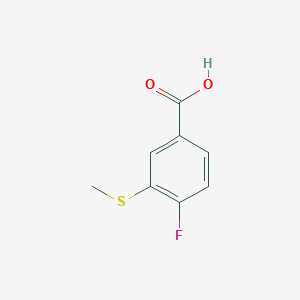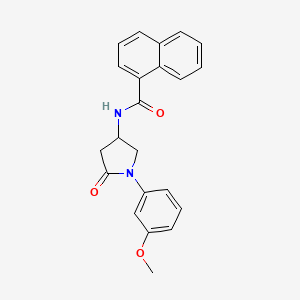![molecular formula C19H19N5O2 B2796289 2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine CAS No. 1396843-10-9](/img/structure/B2796289.png)
2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, a related compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was synthesized using the Petasis reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes involving metals like Mn, Co, and Ni have been reported. These complexes exhibit interesting structural properties, including infinite hydrogen-bonded 3D supramolecular structures, stabilized by weak intermolecular π…π interactions. DFT results support experimental measurements regarding the spin states and isomer preferences of these complexes (Conradie et al., 2018).
Antimicrobial and Biological Evaluation
- A study on the synthesis of new pyrrolo-[3,4-c]isoxazole, pyrrolo[2,3-d]-[1,2,3]triazole, triazolo[4,5-c]-pyridazine, and dipyrrolo-[3,2-b:3′,4′-d]pyran derivatives has been carried out, showcasing the potential of these compounds in antimicrobial applications (Amer et al., 2007).
Photophysical Properties
- The photophysical properties of novel fluorescent 2-{4-[1-(pyridine-2-yl)-1H-pyrazol-3-yl] phenyl}-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives have been evaluated, revealing good fluorescence quantum yields and thermal stability. Such properties indicate their potential application in materials science, especially in the development of fluorescent materials (Padalkar et al., 2013).
Anticancer Activity
- Research on the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety demonstrates significant anticancer effects and reduced toxicity, suggesting potential in cancer therapy (Wang et al., 2015).
Catalytic Activity
- The synthesis, characterization, and catalytic activity in Suzuki-Miyaura reaction of (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands have been studied. These complexes show promising results in facilitating carbon-carbon bond formation, indicating their potential application in organic synthesis and pharmaceutical manufacturing (Amadio et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-26-16-10-3-2-9-15(16)24-18(14-8-4-5-11-20-14)17(21-22-24)19(25)23-12-6-7-13-23/h2-5,8-11H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTBRHPVXMWVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCCC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2796208.png)
![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride](/img/structure/B2796209.png)

![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide](/img/structure/B2796211.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2796215.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)
![[2-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2796218.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide](/img/structure/B2796223.png)
amine](/img/structure/B2796227.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2796228.png)
